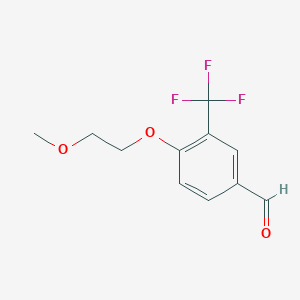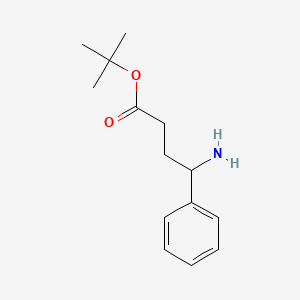
Tert-butyl 2-amino-3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-tBu-Gly-OtBu hydrochloride, also known as tert-butyl 2-aminoacetate hydrochloride, is a derivative of glycine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound has the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-tBu-Gly-OtBu hydrochloride typically involves the esterification of glycine with tert-butyl alcohol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{Glycine} + \text{tert-Butyl alcohol} + \text{HCl} \rightarrow \text{Tert-butyl 2-amino-3,3-dimethylbutanoate} ]
Industrial Production Methods
Industrial production of H-tBu-Gly-OtBu hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through crystallization or other suitable methods to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
H-tBu-Gly-OtBu hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Hydrolysis: In the presence of water and an acid or base, H-tBu-Gly-OtBu hydrochloride can hydrolyze to form glycine and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out under mild conditions to prevent decomposition.
Hydrolysis: Acidic or basic conditions are used, with water as the solvent. The reaction is usually performed at elevated temperatures to accelerate the process.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are substituted glycine derivatives.
Hydrolysis: The major products are glycine and tert-butyl alcohol.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
H-tBu-Gly-OtBu hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic transformations.
Biology: The compound is used in the study of amino acid derivatives and their biological activities.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Mecanismo De Acción
The mechanism of action of H-tBu-Gly-OtBu hydrochloride involves its reactivity as an amino acid derivative. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can modulate biological pathways and result in specific physiological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Glycine tert-butyl ester hydrochloride: Similar in structure but lacks the additional tert-butyl group.
H-Glu(OtBu)-OtBu hydrochloride: Another amino acid derivative with similar applications in peptide synthesis.
H-Ser-OtBu hydrochloride: A serine derivative used in similar contexts
Uniqueness
H-tBu-Gly-OtBu hydrochloride is unique due to its dual tert-butyl groups, which provide enhanced stability and reactivity compared to other glycine derivatives. This makes it particularly valuable in peptide synthesis and other applications where stability and reactivity are crucial .
Propiedades
IUPAC Name |
tert-butyl 2-amino-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZORTGLYQDNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol](/img/structure/B7873798.png)

![3-[3-(Trifluoromethoxy)phenyl]oxolan-3-ol](/img/structure/B7873808.png)


![2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B7873833.png)







